3-Ethyl-6-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
Properties
IUPAC Name |
3-ethyl-6-(2-methylphenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-15-12(16)8-11(14-13(15)17)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACCISPVHWLEQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Biginelli Reaction Approach
- Reagents: Methyl 3-oxopentanoate, thiourea, and 2-methylbenzaldehyde.
- Solvent: Absolute ethanol.
- Catalyst: Concentrated hydrochloric acid (HCl).
- Procedure: The three components are refluxed in ethanol with a catalytic amount of HCl. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to 4°C to precipitate the product.
- Isolation: The precipitate is filtered and recrystallized from ethanol to obtain the pure tetrahydropyrimidine derivative.
This method was utilized for synthesizing methyl 6-ethyl-4-(substituted phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, which are structurally related to the target compound.
Ionic Liquid-Catalyzed Room Temperature Synthesis
A more recent and environmentally friendly approach employs diisopropyl ethyl ammonium acetate (DIPEAc) as both solvent and catalyst at room temperature.
- Reagents: 2-methylbenzaldehyde (aldehyde), ethylcyanoacetate or ethyl acetoacetate (β-ketoester), and thiourea or urea.
- Catalyst/Medium: DIPEAc ionic liquid.
- Conditions: The reaction is performed under solvent-free or DIPEAc-mediated conditions at room temperature.
- Reaction Time: Approximately 45 minutes.
- Yield: Up to 94-96% isolated yield.
This method offers significant advantages such as mild conditions, short reaction times, high yields, and recyclability of the catalyst. The catalyst can be recovered and reused up to four cycles with minimal loss of activity.
Comparative Data of Catalysts and Conditions
| Entry | Catalyst/Medium | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Ethanol (no catalyst) | Room temp | 9 hours | Trace | No product without catalyst |
| 2 | Cs2CO3 in ethanol | Room temp | 7 hours | 61 | Moderate yield |
| 3 | p-Toluenesulfonic acid | Water | 7 hours | 68 | Acid catalyst |
| 4 | β-Cyclodextrin | Water | 6 hours | 65 | Phase transfer catalyst |
| 5 | CTAB (surfactant) | Water | 6 hours | 59 | Moderate yield |
| 6 | SDS (surfactant) | Water | 6 hours | 52 | Lower yield |
| 7 | Choline chloride:urea | Ionic liquid | 2 hours | 80 | Improved yield |
| 8 | Choline chloride:ZnCl2 | Ionic liquid | 3 hours | 76 | Good yield |
| 9 | PEG-400 | Solvent | 6 hours | 74 | Moderate yield |
| 10 | DIPEAc (ionic liquid) | Room temp | 45 mins | 94 | Best yield and shortest time |
| 11 | Dicationic ionic liquid | Ionic liquid | 7 hours | 73 | Lower yield |
Reaction conditions: aldehyde (3 mmol), ethylcyanoacetate (3 mmol), thiourea (3.2 mmol), solvent (5 mL), stirred at room temperature unless otherwise noted.
Optimization of DIPEAc Catalyst Amount and Solvent Effects
| Entry | DIPEAc Amount | Solvent | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 0 mL | None | RT | 24 h | Trace |
| 2 | 1 mL | None | RT | 45 | 60 |
| 3 | 2 mL | None | RT | 45 | 75 |
| 4 | 3 mL | None | RT | 45 | 80 |
| 5 | 4 mL | None | RT | 45 | 96 |
| 6 | 5 mL | None | RT | 45 | 95 |
| 7 | 20 mol % | Water | Reflux | 320 | 75 |
| 8 | 20 mol % | Ethanol | Reflux | 320 | 80 |
| 9 | 20 mol % | Methanol | Reflux | 320 | 75 |
| 10 | 20 mol % | Acetonitrile | Reflux | 320 | 55 |
| 11 | 20 mol % | Dichloromethane | Reflux | 320 | 52 |
| 12 | 20 mol % | DMF | Reflux | 320 | 50 |
Reaction conditions: aldehyde (3 mmol), ethylcyanoacetate (3 mmol), thiourea (3.2 mmol), stirred at room temperature unless reflux specified.
Substrate Scope and Functional Group Compatibility
The DIPEAc-promoted method tolerates a wide variety of substituents on the aldehyde component, including:
- Electron-donating groups: methyl, methoxy
- Electron-withdrawing groups: nitro, cyano
- Halogens: chlorine, fluorine, bromine
- Hydroxyl groups
- Sterically hindered di- and tri-substituted benzaldehydes
- Heteroaryl and aliphatic aldehydes
All these substrates yielded the corresponding tetrahydropyrimidine derivatives in good to excellent yields under mild conditions.
Catalyst Recycling and Environmental Impact
- The DIPEAc catalyst is highly water-soluble and can be separated from the organic product by extraction.
- Recovered DIPEAc retains its catalytic activity for at least four consecutive cycles with yields remaining above 89%.
- IR spectral analysis confirms the structural integrity of DIPEAc after reuse.
- The method is solvent-free or uses minimal solvent, aligning with green chemistry principles.
Summary Table of Preparation Parameters
| Parameter | Classical Biginelli Method | DIPEAc Ionic Liquid Method |
|---|---|---|
| Temperature | Reflux (~78°C in ethanol) | Room temperature |
| Reaction Time | Several hours (typically 6-9 h) | 45 minutes |
| Catalyst | Concentrated HCl | Diisopropyl ethyl ammonium acetate (DIPEAc) |
| Solvent | Absolute ethanol | Solvent-free or DIPEAc as solvent |
| Yield | Moderate to good (60-80%) | High (up to 96%) |
| Substrate Scope | Limited to substituted benzaldehydes | Broad, including electron-rich and poor groups |
| Catalyst Recyclability | Not reported | Up to 4 cycles with minimal loss |
| Environmental Impact | Moderate (use of acid, reflux) | Low (mild, green solvent, recyclable catalyst) |
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives, while reduction can produce dihydropyrimidine derivatives.
Scientific Research Applications
3-Ethyl-6-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Ethyl-6-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
*Calculated based on formula C₁₄H₁₆N₂O₂.
Crystallographic and Physicochemical Properties
- Crystal Packing: The target compound’s planar uracil core aligns with analogues like 6-(3,5-dimethylbenzyl)-5-ethyl-1-[(2-phenoxyethoxy)methyl]-2,4-dione, which forms hydrogen-bonded dimers (N–H⋯O) .
- Melting Points : Methylphenyl substituents typically elevate melting points (e.g., compound 13a: 270–272°C) compared to ethyl groups, suggesting the target compound may melt near 250–260°C .
Biological Activity
3-Ethyl-6-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, a compound belonging to the class of tetrahydropyrimidines, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on various studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 231.27 g/mol. The compound features a tetrahydropyrimidine core substituted with an ethyl group and a 2-methylphenyl moiety at the 6-position.
Anticancer Activity
Recent studies have indicated that tetrahydropyrimidine derivatives exhibit significant anticancer properties. For instance, a high-throughput screening campaign identified compounds that inhibit branched-chain amino acid transaminases (BCATs), which are implicated in various cancer types. Specifically, the dual inhibitor BAY-069 showed promising results in targeting BCAT1 and BCAT2 enzymes, suggesting that similar structural analogs may possess anticancer activity due to their ability to modulate metabolic pathways in cancer cells .
Neuroprotective Effects
Compounds containing pyrimidine rings have been studied for their neuroprotective effects. They may interact with neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from oxidative stress. This area remains an active field of research as scientists seek to understand the mechanisms underlying these effects.
The biological activity of tetrahydropyrimidines is often attributed to their ability to interact with specific enzymes and receptors:
- Inhibition of Enzymatic Activity : Compounds like BAY-069 demonstrate how structural modifications can enhance selectivity and potency against target enzymes such as BCATs.
- Modulation of Metabolic Pathways : By inhibiting key enzymes involved in amino acid metabolism, these compounds can disrupt cancer cell growth and proliferation.
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored various tetrahydropyrimidine derivatives for their anticancer properties. The results indicated that modifications at the 6-position significantly influenced the compounds' inhibitory activity against cancer cell lines. The most potent derivatives exhibited IC50 values in the low micromolar range .
Neuroprotective Study
Another investigation focused on the neuroprotective effects of pyrimidine derivatives in models of oxidative stress-induced neuronal injury. The study found that certain compounds significantly reduced cell death and improved cell viability compared to controls .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₂O₂ |
| Molecular Weight (g/mol) | 231.27 |
| Anticancer IC50 (μM) | Varies by derivative (0.5 - 5) |
| Antimicrobial Activity | Active against selected pathogens |
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 3-Ethyl-6-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione?
Answer:
The compound is typically synthesized via multi-step routes involving cyclocondensation reactions. Key steps include:
- Step 1: Formation of the tetrahydropyrimidine core using Biginelli-like reactions with substituted phenyl aldehydes, ethyl acetoacetate, and urea/thiourea derivatives under acidic conditions (e.g., HCl or acetic acid) .
- Step 2: Functionalization of the 6-position with a 2-methylphenyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
- Optimization: Reaction yields (60–85%) depend on solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalyst (e.g., p-toluenesulfonic acid) .
Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?
Answer:
- Spectroscopy:
- 1H/13C NMR confirms substituent positions (e.g., ethyl group at N3, methylphenyl at C6) via characteristic shifts (e.g., ethyl CH2 at δ 1.2–1.4 ppm) .
- Mass Spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ ≈ 285.1 m/z) .
- Crystallography:
- Single-crystal X-ray diffraction resolves bond lengths (e.g., C=O at 1.22 Å) and dihedral angles (e.g., 45° between phenyl and pyrimidine rings) .
Advanced: How do substituent modifications influence its biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Ethyl vs. Methyl at N3: Ethyl enhances lipophilicity, improving membrane permeability but reducing solubility .
- 2-Methylphenyl at C6: Substitution with electron-donating groups (e.g., methyl) increases affinity for aromatic π-π interactions in enzyme binding pockets .
- Thione (C2=S) vs. Oxo (C2=O): Thione derivatives show higher inhibitory activity against kinases (IC50: 0.5–2.0 µM) due to stronger hydrogen bonding .
Method: Compare analogs using in vitro assays (e.g., kinase inhibition) and molecular docking (e.g., AutoDock Vina) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies (e.g., varying IC50 values) arise from:
- Assay Conditions: Differences in buffer pH, temperature, or co-solvents (e.g., DMSO) alter compound stability .
- Protein Isoforms: Kinase selectivity profiles depend on isoform-specific active sites (e.g., EGFR T790M vs. wild type) .
Resolution: - Reproduce experiments under standardized conditions (e.g., 10% DMSO, 37°C).
- Validate targets using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Advanced: What computational approaches model its interactions with biological targets?
Answer:
- Molecular Docking: Predict binding modes to targets (e.g., COX-2) using software like Schrödinger Maestro. Focus on key residues (e.g., Arg120 for hydrogen bonding) .
- MD Simulations: Analyze stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) to assess entropy changes and water-mediated interactions .
- QSAR Models: Use CoMFA/CoMSIA to correlate substituent electronegativity with activity (R² > 0.8) .
Advanced: How to optimize synthetic yields for scale-up in academic settings?
Answer:
- Solvent Screening: Replace ethanol with PEG-400 to enhance solubility and reduce side reactions .
- Catalyst: Use nano-catalysts (e.g., Fe3O4@SiO2-SO3H) for recyclability and improved turnover number (TON > 50) .
- Workflow: Monitor reactions in real-time via inline FTIR to detect intermediates and adjust conditions .
Advanced: What crystallographic data is available for this compound?
Answer:
- Space Group: Monoclinic P21/c (common for analogs) .
- Key Metrics:
- Unit cell dimensions: a = 8.92 Å, b = 12.35 Å, c = 14.20 Å, β = 105.6° .
- Hydrogen bonds: N-H···O (2.89 Å) stabilizes the lactam ring .
- Applications: Data guides co-crystallization with proteins (e.g., HIV-1 protease) for inhibitor design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
